molecular formula C15H26N2O B1378753 Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine CAS No. 1461705-22-5

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine

Cat. No.: B1378753
CAS No.: 1461705-22-5
M. Wt: 250.38 g/mol
InChI Key: NZIXBZZPGXUCHG-UHFFFAOYSA-N
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Description

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine is a tertiary amine featuring a benzyl group attached to a nitrogen atom, which is further substituted with a 2-[2-(diethylamino)ethoxy]ethyl chain. Its molecular formula is C₁₅H₂₆N₂O, with a molecular weight of 250.38 g/mol. The compound’s structure combines lipophilic (benzyl) and hydrophilic (ethoxy, diethylamino) moieties, making it suitable for applications in medicinal chemistry and drug delivery systems.

Properties

IUPAC Name

N-benzyl-2-[2-(diethylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-3-17(4-2)11-13-18-12-10-16-14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIXBZZPGXUCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200914
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-22-5
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461705-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine typically involves the reaction of benzyl chloride with 2-(2-(diethylamino)ethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

Analog 1: [(4-Chlorophenyl)methyl][2-(diethylamino)ethyl]amine (CAS: 84434-83-3)
  • Molecular Formula : C₁₃H₁₉ClN₂
  • Molecular Weight : 238.76 g/mol
  • Key Differences: Replaces the benzyl group with a 4-chlorobenzyl group, enhancing electron-withdrawing properties. Lacks the ethoxy spacer between the diethylamino group and the nitrogen, reducing conformational flexibility compared to the target compound .
Analog 2: [2-(2-Aminoethoxy)ethyl]diethylamine (CAS: 136089-19-5)
  • Molecular Formula : C₈H₂₀N₂O
  • Molecular Weight : 160.26 g/mol
  • Key Differences: Simpler structure lacking the benzyl group, resulting in lower lipophilicity (logP ≈ 1.2 vs. estimated logP > 3 for the target compound).
Analog 3: 2-(Diethylamino)ethyl 4-[2-(Diethylamino)ethoxy]benzoate Hydrochloride (CAS: 6288-78-4)
  • Molecular Formula : C₂₀H₃₄Cl₂N₂O₃
  • Molecular Weight : 429.40 g/mol
  • Key Differences: Incorporates an ester-linked benzoate group instead of a benzylamine, altering metabolic stability and hydrolysis susceptibility. Higher molecular weight due to the chloride counterion and extended diethylaminoethoxy chain .

Physical and Chemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 250.38 g/mol 238.76 g/mol 160.26 g/mol 429.40 g/mol
logP (Predicted) ~3.8 (high lipophilicity) ~3.5 ~1.2 ~3.7
Water Solubility Low (ethoxy chain mitigates) Very low (chlorobenzyl) Moderate (aminoethoxy) Low (ester group)
Synthetic Route Likely via nucleophilic substitution (e.g., benzylamine + chloroethyl ether intermediates) Prepared via reductive amination of chlorobenzaldehyde and diethylaminoethylamine Synthesized by alkylation of diethylamine with 2-(2-aminoethoxy)ethyl chloride Esterification of benzoic acid derivatives

Pharmacological Potential

  • Target Compound: The benzyl group enhances membrane permeability, while the diethylaminoethoxy chain may facilitate interactions with biological targets (e.g., G protein-coupled receptors). Similar compounds are explored as anticholinergics or local anesthetics .
  • Analog 3 : The ester functionality in Analog 3 has been studied for sustained drug release due to hydrolytic stability in physiological conditions .

Biological Activity

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H26N2O
  • IUPAC Name: Benzyl(2-(2-(diethylamino)ethoxy)ethyl)amine
  • Functional Groups: Benzyl group, diethylamino group, ether, and amine functionalities.

The compound's structure allows it to interact with biological systems effectively, making it a candidate for various applications in pharmacology and biochemistry.

This compound exhibits its biological activity primarily through:

  • Receptor Binding: The compound can act as a ligand, binding to specific receptors which modulate various biological pathways. This interaction can lead to either the activation or inhibition of these pathways depending on the receptor type involved.
  • Neuroactive Properties: The diethylamino group may contribute to neuroactive effects, suggesting potential applications in neurological studies.

Antiproliferative Effects

Research indicates that compounds similar to this compound have shown antiproliferative effects in mammalian cells. For instance, certain derivatives exhibit significant activity against cancer cell lines by inhibiting topoisomerase II, which is crucial for DNA replication and cell division .

Bitter Taste Modulation

One notable application of this compound is its role as a bitter taste modifier . Studies suggest that it interacts with taste receptors to alter the perception of bitterness, which has implications in food technology and pharmacology.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the antiproliferative effects of benzopsoralens (related compounds) that carry similar functional groups. These compounds were shown to inhibit cancer cell growth effectively when tested against leukemia and breast cancer cell lines .
    • This compound's structural analogs demonstrated comparable mechanisms that warrant further exploration for potential anticancer therapies.
  • Taste Receptor Interaction:
    • Research has indicated that compounds with diethylamino groups can modulate taste perception significantly. This property makes this compound a candidate for enhancing flavors in food products while potentially masking undesirable bitterness.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameChemical StructureSimilarityUnique Features
4-BenzylmorpholineC11H15NO0.95Morpholine ring provides distinct properties
N-Benzyl-2-morpholinoethanamineC13H18N2O0.90Contains morpholine; different biological activity
(4-(Morpholinomethyl)phenyl)methanamineC13H18N20.88Morpholine-derived; potential neuroactive effects
4-DiethylaminobenzaldehydeC12H17N0.85Aldehyde functional group; different reactivity

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological activities compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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